molecular formula C17H20N4O4 B12935239 N-Acetyl-L-histidyl-L-phenylalanine CAS No. 61389-32-0

N-Acetyl-L-histidyl-L-phenylalanine

Cat. No.: B12935239
CAS No.: 61389-32-0
M. Wt: 344.4 g/mol
InChI Key: MREOPXJNTSOGPP-GJZGRUSLSA-N
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Description

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid is a complex organic compound featuring an imidazole ring, an acetamido group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid typically involves multiple steps, including the formation of the imidazole ring and the coupling of the acetamido and phenylpropanoic acid groups. One common approach is the condensation of an aryl amidine with a ketone to form the imidazole ring under transition-metal-free conditions . The subsequent steps involve the protection and deprotection of functional groups, as well as the use of coupling reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolones, while reduction of the acetamido group results in an amine derivative .

Scientific Research Applications

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The acetamido and phenylpropanoic acid groups can interact with protein surfaces, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring and is an essential amino acid.

    Phenylalanine: Contains a phenyl group and is another essential amino acid.

    Imidazole-4-acetic acid: Contains an imidazole ring and an acetic acid group.

Uniqueness

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

61389-32-0

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H20N4O4/c1-11(22)20-14(8-13-9-18-10-19-13)16(23)21-15(17(24)25)7-12-5-3-2-4-6-12/h2-6,9-10,14-15H,7-8H2,1H3,(H,18,19)(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

MREOPXJNTSOGPP-GJZGRUSLSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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